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Abstract

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of
human neutrophil elastase (HNE). Developed through a collaboration between Ono
Pharmaceutical and Cortech, Inc., Freselestat showed significant promise in preclinical models
of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and
acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key
serine protease involved in the pathogenesis of these conditions. Despite promising preclinical
results, the clinical development of Freselestat was discontinued due to safety concerns,
specifically observations of elevated liver function tests in a Phase lla clinical trial. This guide
provides a comprehensive overview of the pharmacological properties of Freselestat, detailing
its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of
its development.

Introduction

Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role
in the inflammatory cascade and tissue destruction associated with various respiratory
diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix
components, mucus hypersecretion, and perpetuation of the inflammatory response.
Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like
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COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). Freselestat emerged
as a promising small molecule inhibitor designed to selectively target HNE.

Mechanism of Action

Freselestat is a competitive and reversible inhibitor of human neutrophil elastase.[1] It binds to
the active site of the enzyme, preventing the breakdown of its natural substrates.[2]

Signaling Pathway of Neutrophil Elastase and Inhibition
by Freselestat

Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation
and tissue damage. Freselestat acts by directly binding to and inhibiting the enzymatic activity
of HNE, thereby blocking these downstream effects.
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Caption: Mechanism of action of Freselestat in inhibiting the HNE signaling pathway.

Pharmacological Properties

Pharmacodynamics
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Freselestat is a highly potent inhibitor of human neutrophil elastase with a reported Ki
(inhibition constant) of 12.2 nM.[3][4] It demonstrates high selectivity for HNE over other

proteases.

Table 1: In Vitro Potency and Selectivity of Freselestat

Parameter Value Reference

Ki for Human Neutrophil
12.2 nM [31[4]
Elastase

>100-fold less active against
trypsin, proteinase 3,
o pancreatic elastase, plasmin,
Selectivity ) [11[3]
thrombin, collagenase,
cathepsin G, and murine

macrophage elastase.

Pharmacokinetics

While detailed pharmacokinetic parameters from human studies are not widely available due to
the discontinuation of its development, Freselestat was designed and confirmed in preclinical

studies to be an orally active agent.[3][5]

Preclinical Efficacy

Freselestat demonstrated significant efficacy in various preclinical models of inflammatory
diseases.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a rat model of HNE-induced emphysema, oral administration of Freselestat one hour prior
to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the

subsequent development of emphysema.[5][6]

Table 2: Efficacy of Freselestat in a Rat Model of HNE-Induced Emphysema
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HNE Control Freselestat (10 Freselestat
Parameter Reference
Group mglkg) (100 mgl/kg)
Lung
Myeloperoxidase Increased vs. Dose-dependent  Significant 5]
Activity (U/g Saline reduction reduction
tissue)
Hemoglobin in Increased vs. Dose-dependent  Significant 5]
BALF (pg/mL) Saline reduction reduction
Neutrophil Count o
) Increased vs. Dose-dependent  Significant
in BALF (x1074 , , , [5]
Saline reduction reduction
cells/mL)
Functional o
] Significantly
Residual Increased vs. Attenuated
) ) ) attenuated [5]
Capacity (% of Saline increase )
_ increase
predicted)
Total Lung Significantly
) Increased vs. Attenuated
Capacity (% of ) ] attenuated [5]
) Saline increase )
predicted) increase
Lung Significantly
) Increased vs. Attenuated
Compliance ) ) attenuated [5]
Saline increase ]
(mL/cmH20) increase
) Significantly
Mean Linear Increased vs. Attenuated
) ) attenuated [5]
Intercept (um) Saline increase ]
increase

BALF: Bronchoalveolar Lavage Fluid

Simulated Extracorporeal Circulation

In an in vitro model using human blood circulated through a membrane oxygenator to simulate
cardiopulmonary bypass, Freselestat demonstrated potent anti-inflammatory effects.[7]

Table 3: Effect of Freselestat in a Simulated Extracorporeal Circulation Model
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Parameter Control Group Freselestat (1.0 uM) Reference

Neutrophil Elastase

Increased over time Significantly lower [7]
Levels
Interleukin-8 (IL-8) ) o
) Increased over time Significantly reduced [7]
Production
Complement C5b-9 ] o
Increased over time Significantly reduced [7]

Production

Experimental Protocols
HNE-Induced Emphysema in Rats

Animal Model: Male Wistar rats.

Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U)
using a microsprayer.

Treatment: Freselestat (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose)
was administered orally one hour before HNE application.

Acute Phase Assessment (6 hours post-HNE):

o Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and
hemoglobin concentration.

o Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of
neutrophil infiltration.

Chronic Phase Assessment (8 weeks post-HNE):

o Pulmonary function tests were performed to measure functional residual capacity (FRC),
total lung capacity (TLC), and lung compliance.

o Histological analysis of lung tissue was conducted to determine the mean linear intercept
as a measure of airspace enlargement.[5]
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Caption: Experimental workflow for the HNE-induced emphysema model in rats.

Simulated Extracorporeal Circulation

e Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120
minutes in a circuit consisting of a membrane oxygenator and a roller pump.
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o Treatment: The blood was treated with either Freselestat (1.0 uM) or vehicle.

o Measurements: Samples were taken at baseline and at various time points during the 120-
minute circulation.

o Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.

o Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were
measured by flow cytometry.

o Neutrophil deformability was assessed using simulated silicon microcapillaries.[7]

Clinical Development and Discontinuation

Freselestat entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin
Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation
of its development.[8]

The decision was based on findings from a Phase Ila double-blind, placebo-controlled clinical
study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data
revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the
Freselestat-treated group. A causal relationship between the drug administration and the
elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and
ultimately the termination of the development program due to safety concerns.[8]

Conclusion

Freselestat is a potent and selective inhibitor of human neutrophil elastase that demonstrated
significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral
bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung
diseases such as COPD. However, the emergence of safety signals related to liver function in
early clinical trials led to the discontinuation of its development. The story of Freselestat
underscores the critical importance of safety evaluation in the transition from promising
preclinical findings to clinical application and serves as a valuable case study for researchers
and professionals in the field of drug development. The extensive preclinical data generated for
Freselestat continues to contribute to the understanding of the role of neutrophil elastase in
disease and the development of next-generation HNE inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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